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molecular formula C9H10FIO2 B8712564 1-Ethoxy-4-fluoro-5-iodo-2-methoxybenzene CAS No. 900174-84-7

1-Ethoxy-4-fluoro-5-iodo-2-methoxybenzene

Cat. No. B8712564
M. Wt: 296.08 g/mol
InChI Key: VVYOTTZNQZLJPW-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 64D (324 mg, 1.1 mmol) in THF (5 mL) at −78° C. was slowly added n-BuLi (1.6 M in hexanes, 1.40 mL, 2.2 mmol). The reaction mixture was stirred at −78° C. for 20 min, followed by addition of trimethyl borate (0.31 mL, 2.8 mmol). The mixture was stirred at −78° C. for 3.0 h and then warmed up to rt over 18 h. It was quenched by addition of 1.0 N HCl (2.0 mL). After extraction with EtOAc, washing with a solution of Na2S2O3, brine and drying over Na2SO4, the crude product was purified by silica gel chromatography (eluting with 5% methanol in CH2Cl2) to give 64E (210 mg, 80% yield) as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.36 (t, J=6.81 Hz, 3H) 3.86 (s, 3H) 4.00 (q, J=7.03 Hz, 2H) 6.72 (d, J=10.11 Hz, 1H) 6.89 (d, J=5.27 Hz, 1H).
Name
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](I)[C:7]([F:11])=[CH:6][C:5]=1[O:12][CH3:13])[CH3:2].[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[CH2:1]([O:3][C:4]1[C:5]([O:12][CH3:13])=[CH:6][C:7]([F:11])=[C:8]([B:19]([OH:22])[OH:20])[CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
324 mg
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=C1)I)F)OC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 3.0 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to rt over 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
It was quenched by addition of 1.0 N HCl (2.0 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
WASH
Type
WASH
Details
washing with a solution of Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (eluting with 5% methanol in CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC=1C(=CC(=C(C1)B(O)O)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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